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Compound of Interest

Compound Name: Sodium thiosalicylate

Cat. No.: B085810

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is an organosulfur compound with
applications in various fields, including pharmaceuticals and chemical synthesis. Infrared (IR)
spectroscopy is a powerful analytical technique for the qualitative analysis of this compound,
providing a unique molecular fingerprint that allows for its identification and the characterization
of its functional groups. This application note provides a detailed protocol for the analysis of
sodium thiosalicylate using Fourier Transform Infrared (FTIR) spectroscopy with a potassium
bromide (KBr) pellet sample preparation method. It also presents an interpretation of the
characteristic absorption bands based on available spectral data for analogous compounds.

Principle of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the
frequency of the infrared radiation matches the natural vibrational frequency of a specific bond
or functional group within the molecule, the radiation is absorbed. This absorption is recorded
by the spectrometer, resulting in a spectrum that plots absorbance or transmittance against the
wavenumber (cm~1) of the radiation. The positions, intensities, and shapes of the absorption
bands in an IR spectrum provide valuable information about the molecular structure and
functional groups present in the sample.
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Experimental Protocol: FTIR Analysis using KBr
Pellet Method

This protocol outlines the steps for preparing a solid sample of sodium thiosalicylate for

analysis by FTIR spectroscopy using the KBr pellet technique.

Materials and Equipment

Sodium Thiosalicylate (solid)

Spectroscopy-grade Potassium Bromide (KBr), dried
Agate mortar and pestle

Pellet press die set

Hydraulic press

FTIR spectrometer

Spatula

Analytical balance

Sample Preparation

Drying: Ensure the potassium bromide (KBr) is thoroughly dry by heating it in an oven and
storing it in a desiccator. Moisture can cause significant interference in the IR spectrum,
primarily around 3400 cm~* and 1640 cm™1.

Weighing: Weigh approximately 1-2 mg of the sodium thiosalicylate sample and 100-200
mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

Grinding and Mixing: Transfer the weighed KBr and sodium thiosalicylate to an agate
mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine,
homogeneous powder is obtained. This step is crucial to reduce particle size and ensure
even distribution of the sample within the KBr matrix, which minimizes light scattering.
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e Pellet Formation:
o Place a small amount of the ground mixture into the pellet die.
o Assemble the die and place it in the hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or
translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

o Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FTIR spectrometer.

Data Acquisition

e Background Spectrum: Collect a background spectrum of a pure KBr pellet. This will be
automatically subtracted from the sample spectrum to remove any contributions from the KBr
and atmospheric water vapor and carbon dioxide.

o Sample Spectrum: Acquire the infrared spectrum of the sodium thiosalicylate KBr pellet.
The typical scanning range is 4000 cm~* to 400 cm~1.

Data Presentation: Characteristic IR Absorption
Bands of Sodium Thiosalicylate

The following table summarizes the expected characteristic infrared absorption bands for
sodium thiosalicylate. The assignments are based on the analysis of its functional groups
and comparison with the spectral data of the closely related compound, sodium salicylate.
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Wavenumber . Vibrational Mode .

Intensity . Functional Group
(cm™?) Assignment
~3100 - 3000 Medium C-H stretching Aromatic Ring

S-H stretching (if any
~2550 Weak residual unreacted Thiol (-SH)

thiosalicylic acid)

Asymmetric COO~

~1590 - 1560 Strong ) Carboxylate
stretching

~1480 - 1450 Medium C=C stretching Aromatic Ring
Symmetric COO~

~1400 - 1380 Strong ) Carboxylate
stretching

~1150 Medium C-H in-plane bending Aromatic Ring

C-H out-of-plane

~750 Strong bending (ortho- Aromatic Ring
disubstituted)
~700 Medium C-S stretching Thioether/Thiophenol

Interpretation of the Spectrum

The infrared spectrum of sodium thiosalicylate is characterized by several key absorption
bands that confirm its molecular structure.

o Carboxylate Group (COO™): The most prominent features in the spectrum are the strong
absorption bands corresponding to the asymmetric and symmetric stretching vibrations of
the carboxylate anion (COO™). The asymmetric stretch typically appears in the 1590-1560
cm~1 region, while the symmetric stretch is found around 1400-1380 cm~1. The large
separation between these two bands is characteristic of the salt of a carboxylic acid.

e Aromatic Ring: The presence of the benzene ring is confirmed by several bands. The C-H
stretching vibrations of the aromatic protons are observed in the 3100-3000 cm~1 region. The
C=C stretching vibrations within the ring give rise to absorptions of medium intensity around
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1480-1450 cm~*. A strong band around 750 cm~* is indicative of the C-H out-of-plane
bending for an ortho-disubstituted benzene ring.

e Thiol Group (-S7): In sodium thiosalicylate, the thiol group is deprotonated to form a
thiolate. The C-S stretching vibration is expected to appear in the fingerprint region, typically
around 700 cm~1. A weak absorption band around 2550 cm~1, characteristic of the S-H
stretch, would indicate the presence of unreacted thiosalicylic acid.
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Caption: Experimental workflow for the FTIR analysis of sodium thiosalicylate.

Logical Relationships in Spectral Interpretation
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Caption: Correlation of functional groups in sodium thiosalicylate to their IR peaks.

 To cite this document: BenchChem. [Application Note: Infrared Spectroscopy Analysis of
Sodium Thiosalicylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085810#infrared-spectroscopy-analysis-of-sodium-
thiosalicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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